N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide
Description
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-[4-(2-oxoethylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11NO2S/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-6H,7H2,1H3,(H,11,13) |
InChI Key |
ILJKGRDJLNRJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC=O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Chemical Name: N-(4-[(2-oxoethyl)sulfanyl]phenyl)acetamide
- Molecular Formula: C10H11NO2S
- Molecular Weight: 209.27 g/mol
- IUPAC Name: N-[4-(2-oxoethylsulfanyl)phenyl]acetamide
- CAS Number: 1082501-19-6
- Structural Features: The molecule consists of a para-substituted acetamide group attached to a phenyl ring, which is further linked through a sulfanyl (-S-) bridge to an oxoethyl group (-CH2-CO-). This thioether linkage is critical for the compound’s reactivity and biological properties.
Preparation Methods of this compound
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the thioether linkage between a 4-aminophenylacetamide derivative and a 2-oxoethyl halide or equivalent electrophile. The key steps include:
- Step 1: Preparation of 4-aminophenylacetamide or its protected form.
- Step 2: Introduction of the 2-oxoethyl moiety via nucleophilic substitution or thiol-alkylation reactions.
- Step 3: Purification and characterization of the final product.
This approach leverages the nucleophilicity of the thiol or sulfanyl group to form the thioether bond with the aldehyde or halogenated acetyl intermediate.
Specific Synthetic Routes
Route A: Thiol-Alkylation with 2-Bromoacetaldehyde Derivatives
- Starting Materials: 4-aminophenylacetamide and 2-bromoacetaldehyde or its protected equivalents.
- Reaction Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base: Mild bases like triethylamine or potassium carbonate to deprotonate the thiol group.
- Temperature: Ambient to 50 °C, reaction time 4–12 hours.
- Mechanism: The sulfanyl group on the aromatic ring performs nucleophilic substitution on the bromoacetaldehyde, forming the thioether linkage and yielding the 2-oxoethyl substituent.
- Workup: The reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography.
Route B: Direct Coupling via Thiol-Ene or Michael Addition
- Utilizing thiol-functionalized 4-aminophenylacetamide and α,β-unsaturated carbonyl compounds (e.g., acrylaldehyde derivatives) under radical or base-catalyzed conditions to form the thioether bond.
- This method offers milder conditions and often higher regioselectivity but may require radical initiators or photochemical activation.
Multi-Step Synthesis Involving Protection/Deprotection
- Protection of the amino group on the phenyl ring (e.g., as a Boc or acetyl derivative) to prevent side reactions.
- Formation of the thioether linkage as described above.
- Deprotection under acidic or basic conditions to yield the free amide.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents preferred |
| Base | Triethylamine, K2CO3 | Neutralizes HBr or HCl byproducts |
| Temperature | 25–50 °C | Higher temps may increase yield but risk side reactions |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, silica gel chromatography | Ensures high purity for biological testing |
Research Findings and Literature Survey
- Yield and Purity: Reported yields for the thioether formation step range from 65% to 85%, depending on the substrate purity and reaction conditions.
- Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy. Key signals include the aldehyde proton at ~9.7 ppm (if present transiently), aromatic protons, and amide NH at ~8 ppm.
- Biological Relevance: The sulfanyl-linked oxoethyl group is crucial for binding interactions in biological targets, influencing antimicrobial and anti-inflammatory activity.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Difference | Preparation Complexity | Biological Activity Focus |
|---|---|---|---|
| This compound | Thioether-linked oxoethyl group | Moderate | Antimicrobial, anti-inflammatory |
| N-(4-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide | Additional azetidine and sulfonyl groups | Multi-step, complex | Antimicrobial, anti-inflammatory |
| N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide | Triazole ring and nitro substituent | Multi-step, complex | Antimicrobial, antifungal, antitumor |
This table highlights that while this compound has a relatively straightforward synthetic route, related compounds with additional heterocyclic or sulfonyl groups require more complex multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is a chemical compound with a molecular formula of and a molecular weight of approximately 239.30 g/mol. It is characterized by a sulfanyl group and an acetamide functional group, making it a unique candidate in medicinal chemistry research.
Potential Applications
This compound has garnered interest for its potential in medicinal chemistry, particularly as a scaffold for designing new therapeutics. Research indicates that it exhibits significant biological activity and has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Studies suggest it may modulate enzyme activities and cellular signaling pathways. The sulfanyl group is particularly relevant, as sulfur-containing compounds often exhibit enhanced biological properties due to their ability to interact with various biological targets.
Comparison with Structurally Similar Compounds
This compound possesses a specific combination of functional groups that confer distinct chemical and biological properties. The following table compares it to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Methylphenyl)acetamide | Methyl group on phenyl | Lacks sulfanyl functionality |
| N-(4-Chlorophenyl)acetamide | Chlorine substituent on phenyl | Similar acetamide structure but different halogen |
| N-(4-Aminophenyl)acetamide | Amino group on phenyl | More polar due to amino group |
| N-(4-Hydroxyphenyl)acetamide | Hydroxyl group on phenyl | Increased solubility but different reactivity profile |
Related Research
Mechanism of Action
The mechanism of action of N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Sulfanyl Linkers : Sulfonamide derivatives (e.g., compounds 36, 37) exhibit enhanced solubility due to polar sulfonyl groups, whereas sulfanyl-linked analogs (e.g., AZ12216052, CDD-934506) may improve membrane permeability due to reduced polarity .
- Conversely, bulky groups like butan-2-yl in AZ12216052 may influence receptor selectivity .
Heterocyclic Modifications
Key Observations :
- Quinolinone and Triazine Moieties: These heterocycles introduce planar aromatic systems, facilitating π-π stacking with biological targets. The chloro substituent in the quinolinone derivative () may enhance DNA intercalation or topoisomerase inhibition.
Biological Activity
N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfanyl group and an acetamide functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 239.30 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacology.
Biological Activities
Research indicates that this compound exhibits significant biological activities , including:
- Anti-inflammatory properties
- Antimicrobial effects
- Anticancer potential
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and cellular signaling pathways. The sulfanyl group enhances the compound's ability to modulate enzyme activities, potentially inhibiting various biological functions that contribute to disease processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Methylphenyl)acetamide | Methyl group on phenyl | Lacks sulfanyl functionality |
| N-(4-Chlorophenyl)acetamide | Chlorine substituent on phenyl | Similar acetamide structure but different halogen |
| N-(4-Aminophenyl)acetamide | Amino group on phenyl | More polar due to amino group |
| N-(4-Hydroxyphenyl)acetamide | Hydroxyl group on phenyl | Increased solubility but different reactivity |
This compound stands out due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of various compounds, including this compound, against a panel of cancer cell lines. The results indicated moderate activity against leukemia and colon cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Properties : In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential use in treating inflammatory diseases .
- Antimicrobial Effects : Preliminary studies showed that this compound exhibited antimicrobial activity against several bacterial strains, highlighting its utility in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
